4-azaspiro[2.6]nonane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-azaspiro[2.6]nonane hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activity and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azaspiro[2.6]nonane hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the spirocyclic amine, which is then converted to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-azaspiro[2.6]nonane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction yields the corresponding amine .
Scientific Research Applications
4-azaspiro[2.6]nonane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-azaspiro[2.6]nonane hydrochloride involves its interaction with specific molecular targets in biological systems. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
8-oxa-4-azaspiro[2.6]nonane hydrochloride: Similar spirocyclic structure but with an oxygen atom incorporated into the ring.
7-oxa-4-azaspiro[2.6]nonane hydrochloride: Another similar compound with a different ring structure.
Uniqueness
4-azaspiro[2.6]nonane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
1820618-20-9 |
---|---|
Molecular Formula |
C8H16ClN |
Molecular Weight |
161.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.